molecular formula C23H28IN3O2 B5465069 ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide

ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide

Cat. No.: B5465069
M. Wt: 505.4 g/mol
InChI Key: WNPKYSXIXONTDJ-UHFFFAOYSA-M
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Description

Ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide is a complex organic compound that belongs to the class of benzimidazole derivatives.

Preparation Methods

The synthesis of ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the ethyl and N-methylanilino groups through various organic reactions. The final step involves the quaternization of the benzimidazole nitrogen to form the iodide salt. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the ethyl groups.

    Addition: The double bond in the ethenyl group can undergo addition reactions with halogens or hydrogen.

Scientific Research Applications

Ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide can be compared with other benzimidazole derivatives such as:

    Mebendazole: An antiparasitic drug used to treat worm infections.

    Albendazole: Another antiparasitic agent with a broad spectrum of activity.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzimidazole derivatives .

Properties

IUPAC Name

ethyl 1,3-diethyl-2-[(E)-2-(N-methylanilino)ethenyl]benzimidazol-1-ium-5-carboxylate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N3O2.HI/c1-5-25-20-14-13-18(23(27)28-7-3)17-21(20)26(6-2)22(25)15-16-24(4)19-11-9-8-10-12-19;/h8-17H,5-7H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPKYSXIXONTDJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)OCC)[N+](=C1C=CN(C)C3=CC=CC=C3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=CC(=C2)C(=O)OCC)[N+](=C1/C=C/N(C)C3=CC=CC=C3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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